1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Description
1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a heterocyclic compound featuring a central imidazolidine-2,4-dione (hydantoin) scaffold. Key structural components include:
- A 3-phenyl substituent on the hydantoin ring, which may enhance aromatic interactions in biological or chemical systems.
- A piperidin-4-yl group linked to the hydantoin core, providing conformational flexibility.
Properties
IUPAC Name |
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-13-11-16(20-27-13)18(25)21-9-7-14(8-10-21)22-12-17(24)23(19(22)26)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAPXLGGLNSVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps:
-
Formation of the 5-Methylisoxazole-3-carbonyl Intermediate
Starting Materials: 5-Methylisoxazole and an appropriate acylating agent.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures.
-
Coupling with Piperidine
Starting Materials: The 5-Methylisoxazole-3-carbonyl intermediate and piperidine.
Reaction Conditions: This step often involves the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in an organic solvent like DMF (Dimethylformamide).
-
Formation of the Imidazolidine-2,4-dione Core
Starting Materials: The coupled product from the previous step and phenyl isocyanate.
Reaction Conditions: This cyclization reaction is typically performed under reflux conditions in a solvent such as toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple steps with precision.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study biochemical pathways and mechanisms.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are crucial for its biological activity.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Key Structural Differences:
- Target vs. BG15713 : Replacement of the 5-methylisoxazole with a benzothiadiazole introduces sulfur and an additional nitrogen atom, likely altering electronic properties (e.g., increased polarity) and π-π stacking capacity .
- Target vs.
Physicochemical Properties
| Property | Target Compound | BG15713 | Benzofuran Derivative |
|---|---|---|---|
| Molecular Weight | ~380.40 | 421.47 | 449.46 |
| Hydrogen Bond Donors | 1 (hydantoin NH) | 1 | 1 |
| Hydrogen Bond Acceptors | 6 (isoxazole, carbonyls) | 7 (benzothiadiazole) | 8 (benzofuran, methoxy) |
| Lipophilicity (Predicted) | Moderate (isoxazole) | Higher (sulfur) | Highest (benzofuran) |
The 5-methylisoxazole in the target compound balances polarity and metabolic stability, whereas the benzothiadiazole in BG15713 may confer redox activity or susceptibility to metabolic oxidation.
Functional Implications
- Bioactivity: Analogous compounds like fipronil () and ethiprole () highlight the role of heterocyclic substituents in pesticidal activity.
- Stability : The methyl group on the isoxazole may reduce oxidative degradation compared to sulfur-containing BG15713, which could be prone to sulfoxide formation.
Biological Activity
1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that exhibits diverse biological activities due to its unique structural features. This compound integrates isoxazole, piperidine, and imidazolidine rings, which contribute to its potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name for this compound is 1-[1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione. Its molecular formula is , and it has a molecular weight of approximately 364.39 g/mol. The structural complexity allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the modulation of various biological pathways, including:
- Enzyme Inhibition: The compound may inhibit enzymes involved in disease progression, potentially offering therapeutic benefits in conditions such as cancer and inflammation.
- Receptor Activation: It may activate receptors that trigger beneficial cellular responses, enhancing physiological functions.
Antimicrobial and Anticancer Properties
Research indicates that this compound has demonstrated significant antimicrobial and anticancer properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and cancer cell lines. For instance:
| Activity | Tested Strains/Cells | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Effective against multiple strains |
| Anticancer | MCF-7 (breast cancer), A549 (lung cancer) | Inhibitory effects observed |
These findings suggest its potential as a lead compound in drug development targeting infectious diseases and cancer.
Case Studies
Several studies have explored the biological activity of this compound:
- Antioxidant Activity: The compound exhibited significant antioxidant properties in assays such as DPPH and ABTS radical scavenging tests, indicating its potential to mitigate oxidative stress.
- Enzyme Inhibition: Inhibition assays revealed the compound's ability to inhibit acetylcholinesterase and α-glucosidase, suggesting potential applications in treating Alzheimer's disease and diabetes.
- Pharmacological Applications: Its unique pharmacological profile makes it a candidate for further exploration in therapeutic contexts, particularly in neurology and oncology.
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique combination of functional groups that confer distinct chemical and biological properties. Similar compounds include:
| Compound | Key Features |
|---|---|
| 1-(5-Methylisoxazole-piperidine derivatives) | Shares isoxazole and piperidine moieties |
| Phenylimidazolidine derivatives | Contains imidazolidine but lacks other features |
Q & A
Basic: What are the common synthetic routes for 1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, and how can structural validation be performed?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-isoxazole intermediate via nucleophilic acyl substitution. For example, the 5-methylisoxazole-3-carbonyl group can be introduced to piperidin-4-yl derivatives through coupling reactions using carbodiimide-based reagents. Subsequent cyclization with phenyl-substituted imidazolidine precursors under acidic or basic conditions forms the dione ring. Structural validation relies on spectroscopic techniques:
- FT-IR to confirm carbonyl (C=O) stretches (~1670–1730 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹) .
- NMR (¹H and ¹³C) to resolve substituent positions, such as phenyl protons (δ 7.2–7.5 ppm) and piperidine/isoxazole carbons .
- Mass spectrometry for molecular ion verification (e.g., exact mass matching via HRMS) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s stability and purity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Quantifies purity by resolving impurities under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability by monitoring mass loss at elevated temperatures (e.g., 25–300°C at 10°C/min) .
- UV-Vis Spectroscopy: Detects conjugated systems (e.g., imidazolidine-dione π→π* transitions) and monitors degradation under light/heat .
Advanced: How can researchers optimize reaction yield and purity during the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Test palladium or copper catalysts for coupling steps to enhance regioselectivity (e.g., Suzuki-Miyaura for aryl bonds) .
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) for cyclization steps to improve solubility and reaction kinetics .
- Purification Techniques: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity crystals .
- Reaction Monitoring: Use in-situ FT-IR or TLC to track intermediate formation and adjust reaction times .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. null effects) may arise from:
- Assay Variability: Standardize protocols (e.g., CLSI guidelines for MIC testing) and include positive controls (e.g., ciprofloxacin) .
- Structural Analogues: Compare bioactivity of derivatives (e.g., phenyl vs. substituted phenyl groups) to identify pharmacophores .
- Mechanistic Studies: Use molecular docking (AutoDock Vina) to predict target binding (e.g., bacterial enzymes) and validate via enzyme inhibition assays .
Advanced: What computational methods are suitable for predicting this compound’s environmental fate or biological interactions?
Methodological Answer:
- QSAR Modeling: Predict environmental persistence (e.g., Biodegradation Probability via EPI Suite) or toxicity (ECOSAR) using physicochemical properties (logP, TPSA) .
- Molecular Dynamics (MD) Simulations: Simulate protein-ligand interactions (e.g., GROMACS) to assess binding stability with targets like COX-2 or CYP450 enzymes .
- ADMET Prediction: Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity profiles .
Advanced: How can researchers design experiments to study the compound’s mechanism of action in enzymatic systems?
Methodological Answer:
- Enzyme Kinetics: Perform Michaelis-Menten assays (e.g., spectrophotometric monitoring of NADH depletion) to determine inhibition constants (Ki) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (ΔH, Kd) between the compound and target enzymes .
- Mutagenesis Studies: Engineer enzyme active-site mutants (e.g., alanine scanning) to identify critical binding residues .
Basic: What are the key considerations for storing and handling this compound to ensure stability?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation/hydrolysis .
- Solubility Testing: Pre-dissolve in DMSO (≤1% final concentration) for in vitro assays to avoid precipitation .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation .
Advanced: How can researchers address low solubility or bioavailability in preclinical studies?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Nanoparticle Formulation: Use PLGA or liposomal encapsulation to improve aqueous dispersion and cellular uptake .
- Salt Formation: Screen counterions (e.g., hydrochloride, sodium salts) to optimize crystallinity and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
